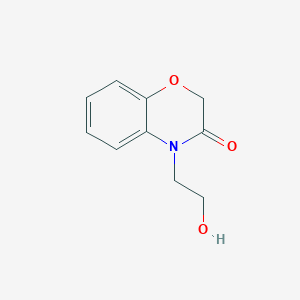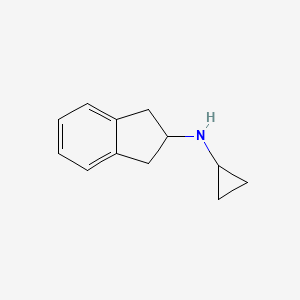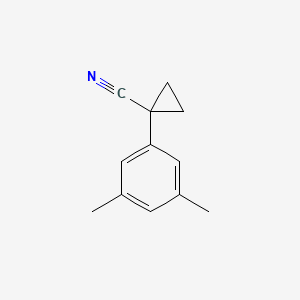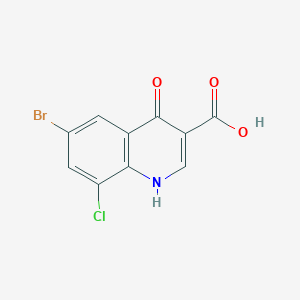
Ácido 6-Bromo-8-cloro-4-oxo-1,4-dihidroquinolina-3-carboxílico
Descripción general
Descripción
6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO3 and its molecular weight is 302.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antibacterianos
La estructura principal de quinolona de Ácido 6-Bromo-8-cloro-4-oxo-1,4-dihidroquinolina-3-carboxílico es un andamiaje bien conocido en química medicinal, particularmente por sus propiedades antibacterianas . Este compuesto puede modificarse para mejorar su actividad contra patógenos bacterianos, lo que podría conducir al desarrollo de nuevos antibióticos que sean más efectivos contra cepas resistentes a los medicamentos.
Investigación Anticancerígena
Los estudios in silico han identificado derivados de quinolona como posibles candidatos para agentes anticancerígenos . La estructura específica de este compuesto podría explorarse por su potencial para inhibir el crecimiento y la proliferación de células cancerosas, convirtiéndolo en un candidato valioso para una investigación anticancerígena adicional.
Actividad Antituberculosa
Los derivados de quinolona se han explorado por sus propiedades antituberculosas . Las sustituciones únicas en el núcleo de quinolona, como los grupos bromo y cloro en This compound, pueden ofrecer nuevas vías para tratar la tuberculosis, especialmente en casos donde los medicamentos actuales son ineficaces.
Aplicaciones Antiinflamatorias
El potencial del compuesto como ligando del receptor cannabinoide 2 sugiere su uso en terapias antiinflamatorias . La investigación sobre esta aplicación podría conducir al desarrollo de nuevos fármacos antiinflamatorios que se dirijan a vías específicas con menos efectos secundarios.
Agentes Antivirales
Dada la importancia estructural de las quinolonas en el diseño de fármacos antivirales, This compound podría utilizarse en la síntesis de compuestos con actividades antivirales . Esto incluye tratamientos potenciales para enfermedades causadas por virus que actualmente son difíciles de controlar con los medicamentos existentes.
Inhibición de la Tirosina Kinasa
El compuesto se ha asociado con la inhibición de la tirosina quinasa , que es un objetivo crucial en el tratamiento de diversas enfermedades, incluidos ciertos tipos de cáncer. La investigación adicional podría conducir al desarrollo de nuevos inhibidores de la tirosina quinasa que sean más selectivos y tengan menos efectos adversos.
Propiedades
IUPAC Name |
6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXZXRBQSDVNCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


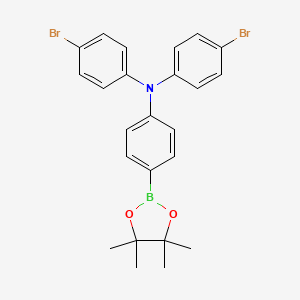
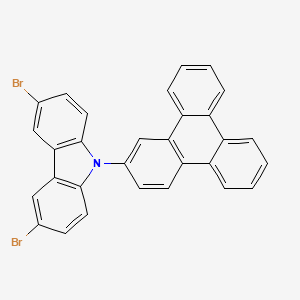
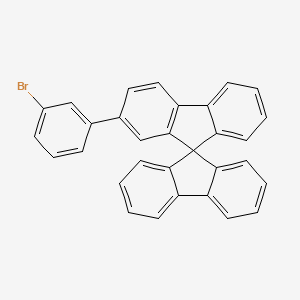
![7,7'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B1518113.png)
![1-(3-Hydroxypropyl)-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1518119.png)
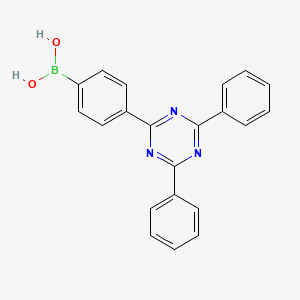
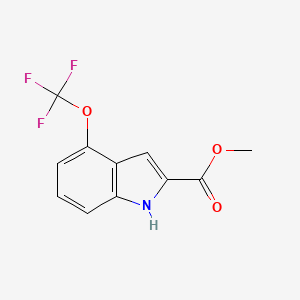
![[2-(Cyclopentyloxy)-3-methoxyphenyl]methanamine](/img/structure/B1518123.png)
![2-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1518125.png)
![1-[2-(Prop-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1518126.png)
